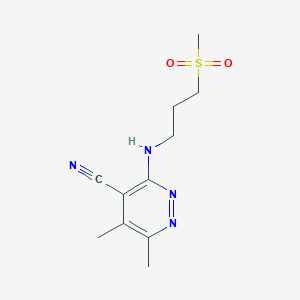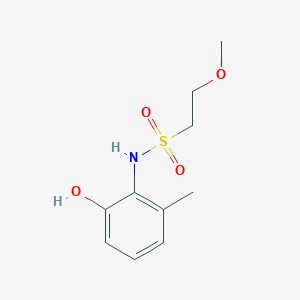![molecular formula C15H19NO4S B7588571 3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is also known as MTSET, and its chemical formula is C13H19NO4S.
作用機序
MTSET is a thiol-reactive compound that can modify cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can alter the protein's function. The modification can be reversible or irreversible, depending on the specific cysteine residue and the experimental conditions. MTSET can also affect the redox state of cysteine residues and the protein's interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTSET depend on the specific protein being modified. MTSET has been shown to affect the function of ion channels, transporters, and enzymes. For example, MTSET can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by modifying a cysteine residue in the channel's pore. MTSET can also modify the activity of the Na+/K+-ATPase transporter by modifying a cysteine residue in the transporter's transmembrane domain.
実験室実験の利点と制限
MTSET has several advantages for scientific research. It is a relatively small molecule that can easily penetrate cells and interact with proteins. It is also a specific reagent that can target cysteine residues in proteins. However, there are some limitations to using MTSET. The modification of cysteine residues can alter the protein's function in unpredictable ways, and the effects may not be relevant to the protein's natural function. Additionally, the modification can be irreversible, which can limit the ability to study the protein's function in its natural state.
将来の方向性
There are several future directions for research on MTSET. One potential area of study is the development of more specific and reversible reagents for protein modification. Another area of study is the use of MTSET in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete understanding of protein structure and function. Additionally, MTSET can be used to study the effects of oxidative stress on proteins and cells, which may have implications for various diseases and aging. Finally, MTSET can be used to study the effects of environmental toxins on proteins and cells, which may provide insights into the mechanisms of toxicity.
合成法
MTSET can be synthesized by reacting 3-mercapto-3-methylbutanoic acid with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been used in several studies to obtain MTSET for research purposes.
科学的研究の応用
MTSET has been used in various scientific research studies, particularly in the field of biochemistry. It is commonly used as a reagent for site-directed mutagenesis and protein modification. MTSET can be used to modify cysteine residues in proteins, which can alter the protein's function and provide insights into its structure and mechanism of action. Additionally, MTSET has been used to study ion channels, transporters, and enzymes.
特性
IUPAC Name |
3-[[2-(3-methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-3-4-11(7-12(10)20-2)8-13(17)16-15(14(18)19)5-6-21-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWIIVATGIURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2(CCSC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)

![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)
![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)

